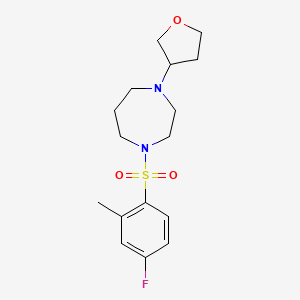

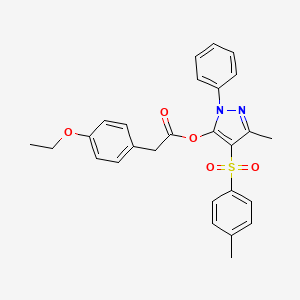

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the diazepane family and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

A notable application of compounds similar to 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is in the synthesis of diazepane or diazocane systems, employing a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution (SN2 reaction) (Banfi et al., 2007). This methodology allows for the efficient construction of complex structures, demonstrating the compound's utility in facilitating convergent multicomponent syntheses.

Electrophilic Fluorination

The compound's framework is instrumental in electrophilic fluorination reactions, as evidenced by research on similar diazepane structures. For example, the development of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as user-friendly, site-selective electrophilic fluorinating agents showcases the potential of such structures in the selective introduction of fluorine atoms into organic molecules (Banks et al., 1996).

Proton Exchange Membranes

Compounds bearing the sulfonyl and tetrahydrofuran units, similar to the queried compound, find application in the development of new materials, such as sulfonated polytriazoles for proton exchange membranes (Singh et al., 2014). These materials are critical for fuel-cell applications, highlighting the role of such compounds in advancing renewable energy technologies.

Fluorination and Regioselectivity

The regioselectivity in fluorination reactions involving structures related to 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is of significant interest. Research into the fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type reagents provides insights into how the structural elements of such compounds influence the yield and regioselectivity of fluorinated products (Zupan et al., 1996).

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3S/c1-13-11-14(17)3-4-16(13)23(20,21)19-7-2-6-18(8-9-19)15-5-10-22-12-15/h3-4,11,15H,2,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLCFOCVEXLEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

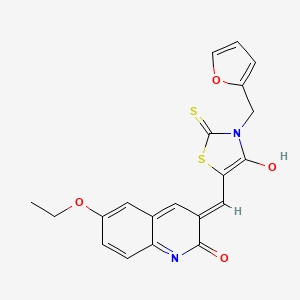

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)

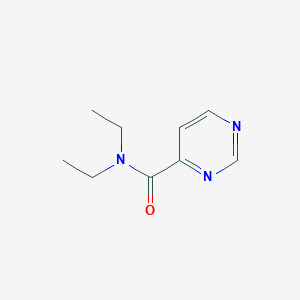

![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)

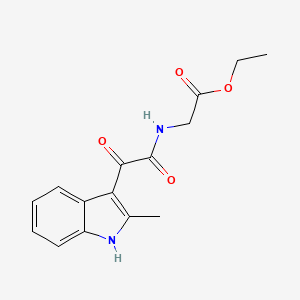

![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2873337.png)